

"cross-validation of N-(4-methoxyphenyl)-2-butenamide activity in different cell lines"

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Compound of Interest

Compound Name: *N*-(4-methoxyphenyl)-2-butenamide

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Comparative Analysis of Methoxyphenyl Amide Derivatives in Cancer Cell Lines

A Cross-Validation of Antiproliferative Activity and Mechanistic Insights

This guide provides a comparative analysis of the bioactivity of various N-aryl amide derivatives containing a methoxyphenyl moiety, with a focus on their efficacy across different cancer cell lines. While direct experimental data for **N-(4-methoxyphenyl)-2-butenamide** is limited in publicly available research, this guide cross-validates the activity of structurally similar compounds, offering insights into their potential therapeutic applications and mechanisms of action. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents.

Summary of Antiproliferative Activity

The antiproliferative effects of several methoxyphenyl amide derivatives have been evaluated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of compound potency, are summarized in the table below. These values highlight the differential sensitivity of various cancer cell types to these compounds.

Compound/Derivative Class	Cell Line	Cancer Type	IC50 (μM)	Reference
N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines	A549	Lung Carcinoma	0.19 - 0.41 (GI50)	[1]
KB	Cervical Carcinoma	0.19 - 0.41 (GI50)	[1]	
KB(VIN)	Vincristine-resistant Cervical Carcinoma	0.19 - 0.41 (GI50)	[1]	
DU145	Prostate Carcinoma	0.19 - 0.41 (GI50)	[1]	
3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives	U-87	Glioblastoma	More cytotoxic than in MDA-MB-231	[2] [3]
MDA-MB-231	Triple-negative Breast Cancer	Less cytotoxic than in U-87	[2] [3]	
Methoxyflavone Analogs (5-demethylnobiletin)	HL-60	Acute Myeloid Leukemia	85.7	[4]
THP-1	Acute Myeloid Leukemia	32.3	[4]	
U-937	Acute Myeloid Leukemia	30.4	[4]	
HEL	Acute Myeloid Leukemia	65.3	[4]	
K562	Chronic Myeloid Leukemia	91.5	[4]	

Chalcone Derivatives	HCT116	Colorectal Carcinoma	Not specified	[5]
MV-4-11	Acute Myeloid Leukemia	Not specified	[5]	
2-methoxybenzamide Derivatives	Various	(Gli-luc reporter assay)	0.03 - 0.79	[6]
N-(4-hydroxyphenyl)retinamide (4-HPR)	Neuroblastoma	Neuroblastoma	Synergistic cytotoxicity with safinol	[7]
Lung Cancer	Lung Cancer	Synergistic cytotoxicity with safinol	[7]	
Melanoma	Melanoma	Synergistic cytotoxicity with safinol	[7]	
Prostate Cancer	Prostate Cancer	Synergistic cytotoxicity with safinol	[7]	
Colon Cancer	Colon Cancer	Synergistic cytotoxicity with safinol	[7]	
Breast Cancer	Breast Cancer	Synergistic cytotoxicity with safinol	[7]	
Pancreatic Cancer	Pancreatic Cancer	Synergistic cytotoxicity with safinol	[7]	
ALL (various)	Acute Lymphoblastic Leukemia	LC99: 1.5 - 8.9	[8]	

Experimental Protocols

The evaluation of the cytotoxic and antiproliferative activities of the compounds cited in this guide predominantly utilized the following experimental methodologies:

Cell Viability and Cytotoxicity Assays

- **MTT Assay:** This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).^[9] Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells.^[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.^[9] The formazan is then solubilized, and the absorbance is measured using a microplate reader.^[9] The IC₅₀ value is calculated from the dose-response curve.
- **SRB (Sulphorhodamine B) Assay:** The SRB assay is another colorimetric assay used to determine cell density, based on the measurement of cellular protein content. After treatment with the compound, cells are fixed and stained with Sulphorhodamine B dye. The bound dye is then solubilized, and the absorbance is measured to quantify the total protein mass, which is proportional to the cell number.
- **Cell Titer-Glo® Luminescent Cell Viability Assay:** This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.^[10] The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.^[10]

Apoptosis and Cell Cycle Analysis

- **Fluorescence Imaging with Hoechst 33342, Annexin-V-FITC, and Propidium Iodide (PI) Triple Staining:** This method is used to distinguish between viable, apoptotic, and necrotic cells. Hoechst 33342 stains the nuclei of all cells. Annexin V-FITC binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates into DNA and is excluded by viable cells, thus staining the nuclei of late apoptotic and necrotic cells.

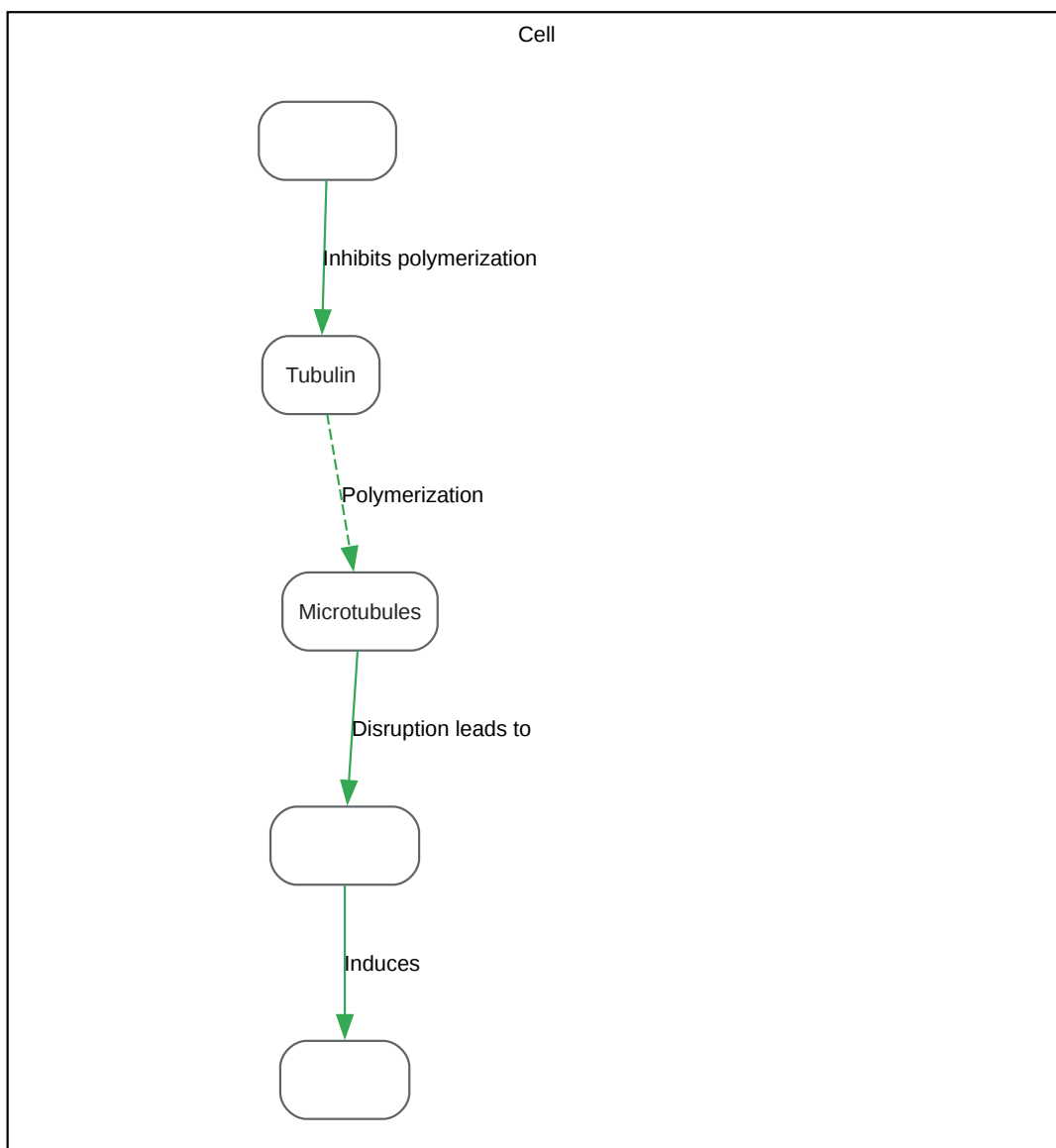
- **Cell Cycle Analysis by Flow Cytometry:** Cells are treated with the compound, harvested, and stained with a DNA-intercalating dye such as propidium iodide.[9] The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9] This can reveal if the compound induces cell cycle arrest at a specific checkpoint.

Mechanistic Insights and Signaling Pathways

The anticancer activity of methoxyphenyl amide derivatives appears to be mediated through various mechanisms, including the disruption of microtubule dynamics and the modulation of key signaling pathways.

Tubulin Polymerization Inhibition

A notable mechanism of action for some N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives is the inhibition of tubulin polymerization.[1] These compounds bind to the colchicine binding site on tubulin, disrupting the formation of microtubules.[1] This interference with the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.

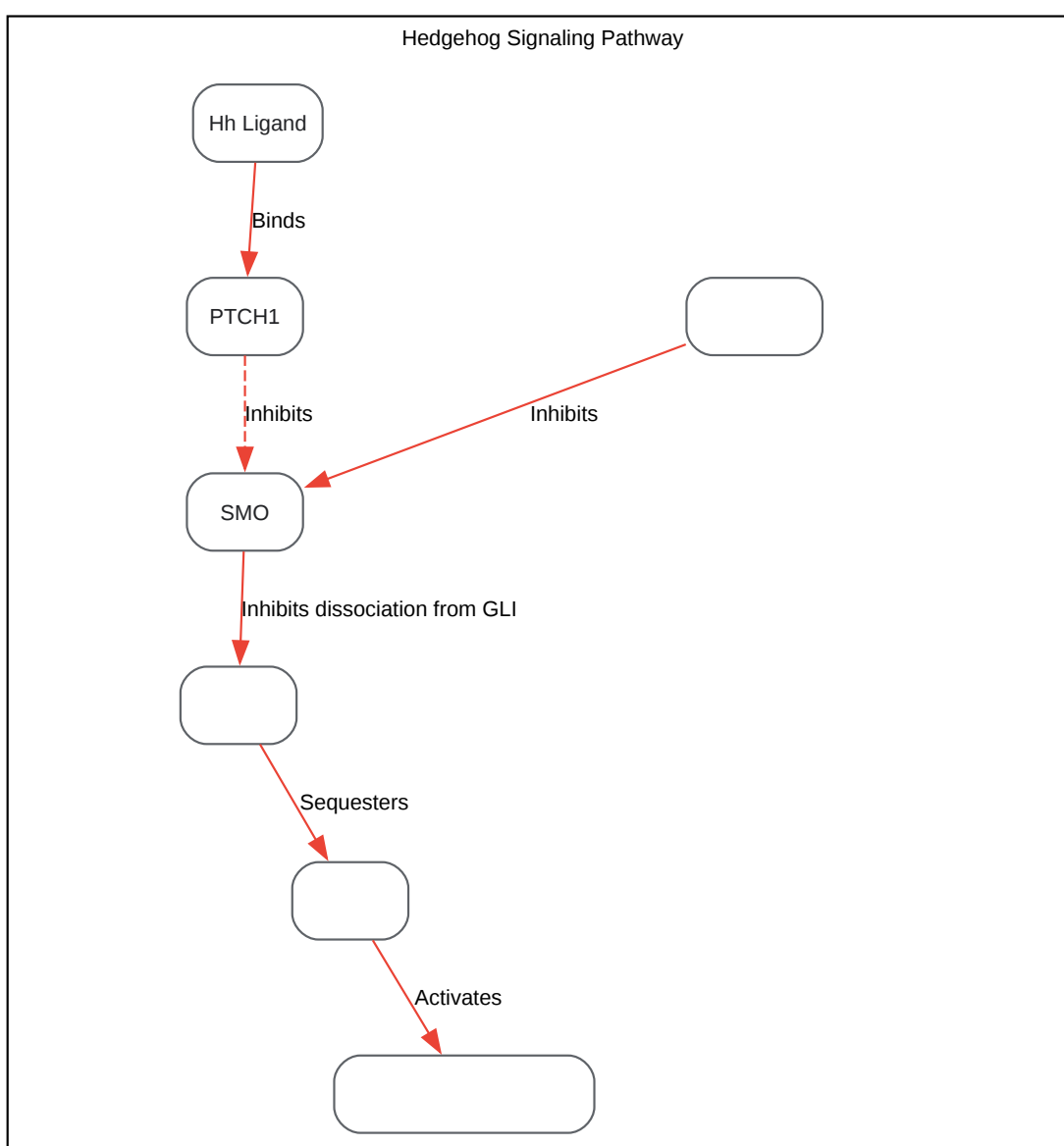


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Caption: Inhibition of Tubulin Polymerization by Methoxyphenyl Amide Derivatives.

Modulation of the Hedgehog Signaling Pathway

Certain 2-methoxybenzamide derivatives have been identified as potent antagonists of the Hedgehog (Hh) signaling pathway.[6] This pathway is crucial in embryonic development and its aberrant activation is implicated in the progression of several cancers.[6] These compounds act by inhibiting the Smoothened (Smo) receptor, a key component of the Hh pathway, thereby blocking the downstream signaling cascade that leads to the activation of Gli transcription factors and target gene expression.[6]



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Caption: Inhibition of the Hedgehog Signaling Pathway by 2-methoxybenzamide Derivatives.

Induction of Ceramide Accumulation

N-(4-hydroxyphenyl)retinamide (4-HPR), a synthetic retinoid, has been shown to induce cytotoxicity in various cancer cell lines by increasing intracellular ceramide levels.[7][8]

Ceramide is a lipid second messenger that can trigger apoptosis. 4-HPR appears to stimulate the de novo synthesis of ceramide.[7] The cytotoxic effects of 4-HPR can be enhanced by co-administration with agents that inhibit ceramide metabolism, such as safingol.[7]

Experimental Workflow for Compound Screening

The general workflow for screening the anticancer activity of novel compounds such as **N-(4-methoxyphenyl)-2-butenamide** and its derivatives is a multi-step process.



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Caption: General Experimental Workflow for Anticancer Compound Screening.

In conclusion, while direct data on **N-(4-methoxyphenyl)-2-butenamide** is not extensively available, the analysis of structurally related compounds provides a strong rationale for its

potential anticancer activity. The diverse mechanisms of action observed for these derivatives, including tubulin polymerization inhibition and modulation of key signaling pathways, suggest that this class of compounds holds promise for further investigation in the development of novel cancer therapeutics. Future studies should aim to directly evaluate **N-(4-methoxyphenyl)-2-butenamide** across a broad panel of cancer cell lines to elucidate its specific activity and mechanism of action.

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